2-Methoxy-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine
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Overview
Description
2-Methoxy-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine ring attached to a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the thiadiazole ring through the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The piperidine ring can be introduced via nucleophilic substitution reactions, and the final coupling with the pyridine ring is achieved through amide bond formation using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carbonyl compound, while reduction of the carbonyl group in the piperidine ring would yield an alcohol .
Scientific Research Applications
2-Methoxy-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. The thiadiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to antimicrobial effects by disrupting essential biological processes in microorganisms . Additionally, the compound may interact with DNA or other cellular components, leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole moiety and have similar biological activities, including antimicrobial and anticancer properties.
Piperidine Derivatives: Compounds with a piperidine ring are widely used in medicinal chemistry for their pharmacological properties.
Pyridine Derivatives: Pyridine-containing compounds are common in pharmaceuticals and agrochemicals due to their stability and reactivity.
Uniqueness
2-Methoxy-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine is unique due to the combination of the methoxy-pyridine, piperidine, and thiadiazole moieties in a single molecule. This unique structure provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-20-12-11(3-2-6-15-12)13(19)18-7-4-10(5-8-18)21-14-17-16-9-22-14/h2-3,6,9-10H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXJAUOLIFOOOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)OC3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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